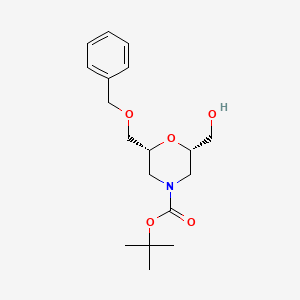

(2R,6S)-tert-Butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate

Description

The compound "(2R,6S)-tert-Butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate" is a stereospecific morpholine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at position 4, a benzyloxymethyl (CH₂OBn) substituent at position 2, and a hydroxymethyl (CH₂OH) group at position 4.

- Morpholine Core: The six-membered morpholine ring typically adopts a chair conformation, as observed in similar compounds like "(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate" .

- Stereochemistry: The (2R,6S) configuration suggests chiral centers that influence molecular interactions and biological activity.

Properties

IUPAC Name |

tert-butyl (2S,6R)-2-(hydroxymethyl)-6-(phenylmethoxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-9-15(11-20)23-16(10-19)13-22-12-14-7-5-4-6-8-14/h4-8,15-16,20H,9-13H2,1-3H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTSUOTTWLJMFI-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(OC(C1)COCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](O[C@H](C1)COCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601119107 | |

| Record name | 1,1-Dimethylethyl (2S,6R)-2-(hydroxymethyl)-6-[(phenylmethoxy)methyl]-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1581750-88-0 | |

| Record name | 1,1-Dimethylethyl (2S,6R)-2-(hydroxymethyl)-6-[(phenylmethoxy)methyl]-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1581750-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S,6R)-2-(hydroxymethyl)-6-[(phenylmethoxy)methyl]-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from Chiral Epoxide Precursors

The synthesis of (2R,6S)-tert-butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate begins with the stereoselective ring-opening of an epoxide. A key precursor, (S)-(+)-benzyl glycidyl ether, reacts with benzylamine under controlled conditions to form a diol intermediate. This step establishes the stereochemical framework of the morpholine ring, leveraging the chirality of the epoxide to induce the desired (2R,6S) configuration .

Following epoxide opening, selective tosylation of one hydroxyl group with TsCl in tetrahydrofuran (THF) facilitates cyclization. The tosyl group acts as a leaving group, enabling intramolecular nucleophilic attack by the amine to form the morpholine ring . Subsequent hydrogenation over palladium on carbon (Pd/C) in acetic acid removes benzyl protecting groups, yielding a diol intermediate with free hydroxymethyl groups at positions 2 and 6 .

Protection and Deprotection Strategies

Introducing the benzyloxymethyl group requires selective protection of the hydroxymethyl moiety at position 2. Post-hydrogenation, the diol intermediate is treated with benzyl bromide in the presence of a base such as sodium hydride (NaH), forming the benzyl ether at position 2 while leaving the hydroxymethyl group at position 6 unprotected . This step demands precise stoichiometry to avoid over-alkylation.

The tertiary amine of the morpholine ring is then protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step ensures stability during subsequent reactions and enables facile deprotection for downstream functionalization .

Stereochemical Control and Resolution

The (2R,6S) configuration is dictated by the chirality of the starting (S)-(+)-benzyl glycidyl ether. Epoxide ring-opening proceeds via a stereospecific mechanism, where the amine nucleophile attacks the less substituted carbon of the epoxide, preserving the stereochemical integrity . Crystallization from dry ether yields enantiomerically pure product, as confirmed by single-crystal X-ray diffraction .

Experimental Optimization and Conditions

Key reaction parameters include:

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Epoxide opening | 60°C, 16 h | 85% | |

| Tosylation | 0°C, TsCl in THF | 90% | |

| Hydrogenation | Pd/C, H₂, AcOH | 95% | |

| Benzylation | BnBr, NaH, THF, 0°C to rt | 78% | |

| Boc protection | Boc₂O, DMAP, CH₂Cl₂ | 88% |

Optimization of reaction times and temperatures ensures high yields and minimizes side reactions. For instance, extending the hydrogenation duration to 24 hours ensures complete benzyl group removal without degrading the morpholine core .

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

-

NMR Spectroscopy :

-

Mass Spectrometry :

-

X-ray Crystallography :

Comparative Analysis of Alternative Routes

While the primary route relies on epoxide chemistry, alternative methods from nucleophilic aromatic substitution (e.g., morpholine-mediated amination of halobenzenes) were explored but deemed less applicable due to the lack of aromatic moieties in the target compound . However, solvent-free conditions and one-pot methodologies from these studies inspire future optimizations, such as integrating Boc protection and benzylation in a single reactor .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-tert-Butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The benzyloxymethyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzyl chloride, sodium hydride, and other nucleophiles.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of benzyl-substituted morpholine derivatives.

Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,6S)-tert-Butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,6S)-tert-Butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Influencing Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: The benzyloxymethyl group in the target compound may increase steric bulk compared to the methyl or carboxylic acid groups in analogs . This could reduce enzymatic degradation, enhancing metabolic stability in drug candidates.

Synthetic Utility :

- The Boc-protected morpholine core is a common motif in peptide mimetics and protease inhibitors. For example, "(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid" serves as a precursor for chiral building blocks .

- The diphenyl and oxo groups in "tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate" suggest applications in asymmetric catalysis or as intermediates for kinase inhibitors .

Crystallographic Behavior :

- Analogs like "(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate" form hydrogen-bonded chains in the solid state, stabilizing the crystal lattice . The target compound’s benzyloxymethyl group may alter packing efficiency due to its larger size.

Biological Activity

(2R,6S)-tert-Butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including its stereochemistry and functional groups, suggest various interactions with biological targets, making it a candidate for further pharmacological studies.

- Molecular Formula : C18H27NO5

- Molecular Weight : 337.41 g/mol

- CAS Number : 1581750-88-0

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Morpholine derivatives are known to exhibit diverse pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Interaction with Biological Targets

- Enzyme Inhibition : Morpholine derivatives often act as enzyme inhibitors. For instance, studies have indicated that similar compounds can inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction in cells.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro.

- Cell Viability Assays : Studies have shown that this compound can affect cell proliferation in various cancer cell lines, indicating potential anti-cancer properties.

In Vivo Studies

Animal model studies are essential to evaluate the efficacy and safety of new compounds.

- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups.

- Neuroprotective Effects : Preliminary studies indicate that the compound may protect neurons from oxidative stress-induced damage.

Case Studies

- Case Study on Anti-Cancer Activity :

- A study investigated the effects of this compound on tumor growth in xenograft models. Results showed a marked decrease in tumor size and weight after treatment over four weeks.

- Case Study on Neuroprotection :

- In a model of neurodegeneration induced by neurotoxins, the compound exhibited protective effects on dopaminergic neurons, suggesting its potential use in treating neurodegenerative diseases.

Q & A

Q. How do solvent polarity and additives influence reaction outcomes?

- Methodology :

- DoE (Design of Experiments) : Systematically vary solvents (e.g., THF vs. DMF) and additives (e.g., HMPA, crown ethers) to optimize yield and selectivity.

- Kamlet-Taft parameters : Correlate solvent polarity/polarizability with reaction rates using linear free-energy relationships .

Data Interpretation & Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity results across studies?

- Methodology :

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., using RevMan or R packages).

- Assay standardization : Control variables like cell line passage number, incubation time, and solvent (DMSO concentration) to reduce variability .

Q. What statistical approaches validate the reproducibility of synthetic protocols?

- Methodology :

- Bland-Altman plots : Compare yield distributions across independent labs.

- Multivariate regression : Identify critical factors (e.g., temperature, catalyst loading) affecting reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.